molecular formula C9H18O5S B8409468 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate

2-(2-Isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate

Cat. No. B8409468
M. Wt: 238.30 g/mol
InChI Key: FRPLLFAYXZDOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C9H18O5S and its molecular weight is 238.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate

Molecular Formula

C9H18O5S

Molecular Weight

238.30 g/mol

IUPAC Name

2-(2-propan-2-yl-1,3-dioxolan-2-yl)ethyl methanesulfonate

InChI

InChI=1S/C9H18O5S/c1-8(2)9(12-6-7-13-9)4-5-14-15(3,10)11/h8H,4-7H2,1-3H3

InChI Key

FRPLLFAYXZDOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OCCO1)CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-isopropyl-1,3-dioxolan-2-yl)-ethanol (8.0 g, 50 mmol) and triethylamine (23.5 mL, 170 mmol) in anhydrous CH2Cl2 (120 mL) was added methanesulfonyl chloride (11.6 mL, 150 mmol) at 0° C., and the reaction mixture was stirred at rt till the reaction was finished. The reaction mixture was washed with water and brine, dried over Na2SO4, filtered, and concentrated to give the crude 2-(2-isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate (12 g, crude), which was used for the next step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(2-isopropyl-1,3-dioxolan-2-yl)-ethanol (8.0 g, 50 mmol) and triethylamine (23.5 mL, 170 mmol) in anhydrous CH2Cl2 (120 mL) was added methanesulfonyl chloride (11.6 mL, 150 mmol) at 0° C., and the reaction mixture was stirred at room temperature till the reaction was finished. The reaction mixture was washed with water and brine, dried over Na2SO4, filtered, and concentrated to give the crude methanesulfonic acid 2-(2-isopropyl-[1,3]dioxolan-2-yl)-ethyl ester (12 g), which was used for the next step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.